molecular formula C20H23ClN2O3S B10978488 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B10978488
M. Wt: 406.9 g/mol
InChI Key: WVRCGQINIIGYPR-UHFFFAOYSA-N
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Description

2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated phenoxy group with a cyclohepta[b]thiophene core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This is followed by the reaction with propionyl chloride to form 2-(2-chloro-5-methylphenoxy)propanoyl chloride.

    Cyclohepta[b]thiophene Core Construction: The cyclohepta[b]thiophene core is synthesized through a series of cyclization reactions starting from suitable thiophene precursors.

    Amidation Reaction: The final step involves the coupling of the phenoxy intermediate with the cyclohepta[b]thiophene core via an amidation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(2-chloro-4-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • **2-{[2-(2-bromo-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • **2-{[2-(2-chloro-5-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide lies in its specific combination of functional groups and structural features. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-(2-chloro-5-methylphenoxy)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-11-8-9-14(21)15(10-11)26-12(2)19(25)23-20-17(18(22)24)13-6-4-3-5-7-16(13)27-20/h8-10,12H,3-7H2,1-2H3,(H2,22,24)(H,23,25)

InChI Key

WVRCGQINIIGYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Origin of Product

United States

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